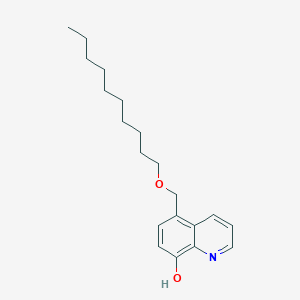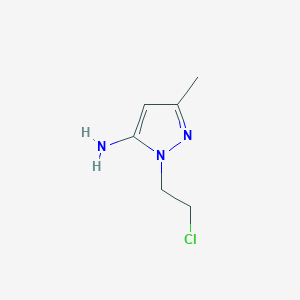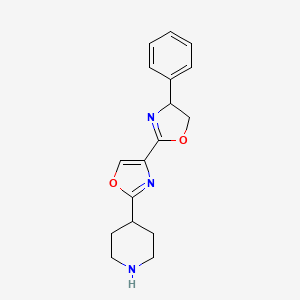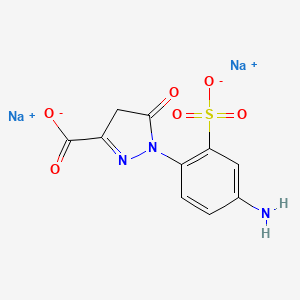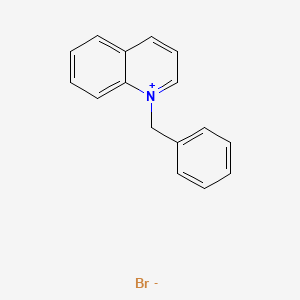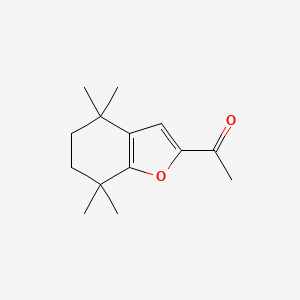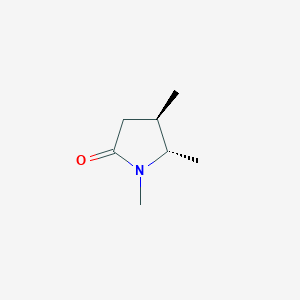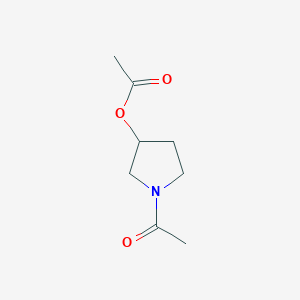![molecular formula C17H17N3O B12890156 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 922523-02-2](/img/structure/B12890156.png)
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrazole ring, with a butylamino group at the 5-position and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with butylamine under microwave irradiation using caesium carbonate as a catalyst . This method provides high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and caesium carbonate as a catalyst suggests that scalable and efficient production methods could be developed based on these principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butylamino group and the phenyl group allows for diverse chemical modifications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include caesium carbonate, iodine, and various organic solvents. Microwave irradiation is often employed to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with active site residues is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Uniqueness
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both butylamino and phenyl groups
Eigenschaften
CAS-Nummer |
922523-02-2 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
5-butylimino-2-phenylpyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-2-3-11-18-16-13-9-10-14(12-7-5-4-6-8-12)19-15(13)17(21)20-16/h4-10H,2-3,11H2,1H3,(H,18,20,21) |
InChI-Schlüssel |
WVWQVEKMKBBSQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
